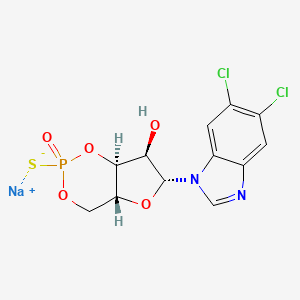
Sp-5,6-Dcl-cbimps
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sp-5,6-Dichloro-1-beta-D-ribofuranosylbenzimidazole-3’,5’-cyclic monophosphorothioate involves several key steps:
Formation of the Benzimidazole Ring: The initial step involves the formation of the benzimidazole ring through the reaction of o-phenylenediamine with a suitable carboxylic acid derivative.
Introduction of the Ribofuranosyl Group: The ribofuranosyl group is introduced via glycosylation, typically using a protected ribofuranosyl halide.
Cyclization and Phosphorothioate Formation: The cyclic monophosphorothioate moiety is formed through cyclization and subsequent introduction of the phosphorothioate group using a suitable phosphorylating agent.
Industrial Production Methods
Industrial production of Sp-5,6-Dichloro-1-beta-D-ribofuranosylbenzimidazole-3’,5’-cyclic monophosphorothioate follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, stringent reaction control, and purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
Sp-5,6-Dichloro-1-beta-D-ribofuranosylbenzimidazole-3’,5’-cyclic monophosphorothioate undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the phosphorothioate group.
Substitution: The chlorine atoms on the benzimidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: The major product is the corresponding sulfoxide or sulfone.
Substitution: The major products are the substituted benzimidazole derivatives.
Aplicaciones Científicas De Investigación
Sp-5,6-Dichloro-1-beta-D-ribofuranosylbenzimidazole-3’,5’-cyclic monophosphorothioate has a wide range of scientific research applications:
Chemistry: Used as a tool to study cyclic adenosine monophosphate-dependent protein kinase signaling pathways.
Biology: Employed in cell signaling studies to activate cyclic adenosine monophosphate-dependent protein kinase in intact cells.
Medicine: Investigated for its potential in modulating insulin release and platelet aggregation.
Industry: Utilized in the development of biochemical assays and as a reference compound in pharmacological studies
Mecanismo De Acción
Sp-5,6-Dichloro-1-beta-D-ribofuranosylbenzimidazole-3’,5’-cyclic monophosphorothioate exerts its effects by selectively activating cyclic adenosine monophosphate-dependent protein kinase. The compound binds to the regulatory subunits of the kinase, causing a conformational change that activates the catalytic subunits. This activation leads to the phosphorylation of target proteins, thereby modulating various cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
8-Bromo-cyclic adenosine monophosphate: Another cyclic adenosine monophosphate analog used to activate cyclic adenosine monophosphate-dependent protein kinase.
Dibutyryl-cyclic adenosine monophosphate: A widely used cyclic adenosine monophosphate analog with lower metabolic stability compared to Sp-5,6-Dichloro-1-beta-D-ribofuranosylbenzimidazole-3’,5’-cyclic monophosphorothioate
Uniqueness
Sp-5,6-Dichloro-1-beta-D-ribofuranosylbenzimidazole-3’,5’-cyclic monophosphorothioate is unique due to its high lipophilicity, excellent membrane permeability, and metabolic stability. These properties make it superior to other cyclic adenosine monophosphate analogs in terms of potency and effectiveness in activating cyclic adenosine monophosphate-dependent protein kinase .
Propiedades
Fórmula molecular |
C12H10Cl2N2NaO5PS |
|---|---|
Peso molecular |
419.2 g/mol |
Nombre IUPAC |
sodium;(4aR,6R,7R,7aS)-6-(5,6-dichlorobenzimidazol-1-yl)-2-oxo-2-sulfido-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |
InChI |
InChI=1S/C12H11Cl2N2O5PS.Na/c13-5-1-7-8(2-6(5)14)16(4-15-7)12-10(17)11-9(20-12)3-19-22(18,23)21-11;/h1-2,4,9-12,17H,3H2,(H,18,23);/q;+1/p-1/t9-,10-,11-,12-,22?;/m1./s1 |
Clave InChI |
LXTHVPHQPNCKKG-MOBMELGVSA-M |
SMILES isomérico |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=CC(=C(C=C43)Cl)Cl)O)OP(=O)(O1)[S-].[Na+] |
SMILES canónico |
C1C2C(C(C(O2)N3C=NC4=CC(=C(C=C43)Cl)Cl)O)OP(=O)(O1)[S-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















